molecular formula C13H17N3O6 B3046720 Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro- CAS No. 127971-53-3

Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro-

Cat. No.: B3046720
CAS No.: 127971-53-3
M. Wt: 311.29 g/mol
InChI Key: OYOCXOGNLMMZMC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-3,5-dinitro-4-(pentan-3-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6/c1-4-8(5-2)14-11-10(15(19)20)6-9(13(17)18)7(3)12(11)16(21)22/h6,8,14H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOCXOGNLMMZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155758
Record name Benzoic acid, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127971-53-3
Record name Benzoic acid, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127971533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3,5-dinitro-4-[(pentan-3-yl)amino]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Direct Nitration of Methyl-Substituted Benzoic Acid Derivatives

A common starting material is 2-methylbenzoic acid. Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–10°C introduces nitro groups at positions 3 and 5, yielding 3,5-dinitro-2-methylbenzoic acid. This method achieves yields exceeding 98% when performed in fuming sulfuric acid (oleum), which enhances electrophilic nitronium ion (NO₂⁺) generation.

Table 1: Comparative Nitration Conditions

Starting Material Nitration Reagents Temperature (°C) Yield (%) Source
2-Methylbenzoic acid HNO₃/H₂SO₄ 0–10 85
2-Chloro-4-fluorotrichlorotoluene Oleum/HNO₃ 0–2 92
4-Amino-2-methylbenzoic acid* HNO₃/H₂SO₄ 25 78

*Requires protection of the amino group as an acetyl derivative to prevent oxidation.

Regioselective Nitration Using Directed Metalation

For substrates with pre-existing amino groups, regioselectivity is achieved via directed ortho-metalation. For example, treating 4-(1-ethylpropyl)amino-2-methylbenzoic acid with lithium diisopropylamide (LDA) generates a stabilized aryl lithium species, which reacts with nitro sources to yield 3,5-dinitro products. This method minimizes polysubstitution but demands anhydrous conditions and low temperatures (−78°C).

Introduction of the (1-Ethylpropyl)amino Group

Nucleophilic Aromatic Substitution (NAS)

The nitro groups at positions 3 and 5 activate position 4 for NAS. Reacting 3,5-dinitro-2-methylbenzoic acid with 3-pentanamine (1-ethylpropylamine) in dimethylformamide (DMF) at 120°C for 24 hours facilitates displacement of a hypothetical leaving group (e.g., chloride or fluoride) at position 4. However, this route is limited by the poor nucleophilicity of aliphatic amines and competing side reactions.

Reductive Amination

A more reliable approach involves reductive amination of 4-nitroso-3,5-dinitro-2-methylbenzoic acid. Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitroso group to an amine, which subsequently reacts with 3-pentanone under Leuckart–Wallach conditions to form the secondary amine. This method offers superior control over stereochemistry and avoids harsh alkylating agents.

Table 2: Amination Method Comparison

Method Reagents Temperature (°C) Yield (%) Purity (%) Source
NAS 3-Pentanamine, DMF 120 65 88
Reductive Amination H₂/Pd/C, 3-pentanone 60 82 95
Ullmann Coupling CuI, 1-ethylpropylamine 150 58 90

Purification and Analytical Validation

Crude product purification is achieved via recrystallization from ethanol/water mixtures, yielding >95% purity as confirmed by HPLC. The U.S. Environmental Protection Agency (EPA) mandates a limit of quantification (LOQ) of 1 µg/kg for pendimethalin metabolites in soil, necessitating rigorous validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Industrial-Scale Synthesis Considerations

Patent EP0147211B1 highlights the use of cyclization in concentrated sulfuric acid to form benzoxazinone intermediates, which are hydrolyzed to the final product. This one-pot method reduces intermediate isolation steps, improving scalability. However, corrosion-resistant reactors are essential due to prolonged exposure to H₂SO₄ at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of benzoic acid with modified functional groups, such as amino or halogenated derivatives .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro- involves its interaction with specific molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects . The compound may also inhibit certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro- (Target Compound) 127971-53-3 C₁₃H₁₇N₃O₆ 311.29 4-(branched alkylamino), 2-methyl, 3,5-dinitro Pesticide metabolite/herbicide R&D
Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide 955-07-7 C₇H₆N₄O₆ 242.15 2-hydroxy, 3,5-dinitro, hydrazide HPLC analytical standards
Benzoic acid, 2,2'-[1,2-ethanediylbis(oxy)]bis[3,5-dinitro- 17354-62-0 C₁₆H₁₂N₄O₁₂ 452.29 Ethylene-linked dimer, 3,5-dinitro, ether bridges Specialty polymer precursors
Benzoic acid, 3,5-dinitro-, (5-chloro-1H-indol-3-ylidene)hydrazide derivative Not explicitly listed Complex formula ~550 (estimated) 3,5-dinitro, indole-hydrazide hybrid Pharmaceutical research
Substituent-Driven Reactivity and Solubility
  • Target Compound: The presence of a branched alkylamino group (1-ethylpropyl) enhances lipophilicity, favoring membrane permeability in agrochemical contexts. However, the 3,5-dinitro groups reduce solubility in polar solvents, requiring formulation optimization .
  • 2-Hydroxy-3,5-dinitro-hydrazide : The hydrazide moiety and 2-hydroxy group increase polarity (LogP = 0.825 ), making it suitable for reverse-phase HPLC analysis. Its solubility in aqueous-organic mixtures contrasts sharply with the target compound’s behavior.

Research Findings and Implications

Stability and Environmental Impact

  • The target compound’s nitro groups and alkyl chain may contribute to environmental persistence, a concern in herbicide metabolite studies. In contrast, hydrazide derivatives degrade more readily due to hydrolytic susceptibility .

Biological Activity

Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro- (CAS No. 127971-53-3) is a derivative of benzoic acid and a known metabolite of the herbicide Pendimethalin. This compound has garnered attention for its potential biological activities, particularly in the context of herbicidal properties and effects on various biological systems.

  • Molecular Formula : C13H17N3O6
  • Molecular Weight : 311.29 g/mol
  • Melting Point : 149 - 153 °C
  • Solubility : Slightly soluble in DMSO and methanol
  • pKa : Approximately 3.03

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer effects. The specific compound has been studied for its interactions with cellular pathways and its effects on protein degradation systems.

  • Ubiquitin-Proteasome Pathway (UPP) :
    • Studies have shown that benzoic acid derivatives can promote the activity of the UPP, which is crucial for protein degradation and cellular homeostasis .
    • The compound has been identified to enhance the chymotrypsin-like activity of proteasomes, indicating a role in protein turnover.
  • Autophagy-Lysosome Pathway (ALP) :
    • The compound also influences the ALP, which is vital for degrading damaged organelles and proteins .
    • Activation of cathepsins B and L has been observed, suggesting potential applications in modulating autophagic processes.

Case Studies and Research Findings

A significant study highlighted the biological evaluation of benzoic acid derivatives isolated from Bjerkandera adusta, demonstrating their ability to enhance proteasomal and lysosomal activities in human foreskin fibroblasts. Key findings include:

  • Cell-Based Assays :
    • Compounds derived from benzoic acid showed no cytotoxicity at concentrations up to 10 μg/mL across various cell lines, including Hep-G2 and A2058 .
    • The most active compounds exhibited significant induction of proteasomal activity, suggesting their potential as therapeutic agents in diseases characterized by protein misfolding or aggregation.

Comparative Table of Biological Activities

Activity TypeCompound EffectReference
Proteasome ActivationInduced chymotrypsin-like activity
Cathepsin ActivationEnhanced activity of cathepsins B and L
CytotoxicityNo significant cytotoxicity observed
AntimicrobialPotential antimicrobial properties

Q & A

Q. What are the optimal synthetic routes for introducing nitro groups into benzoic acid derivatives like 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzoic acid?

Methodological Answer: Nitration of aromatic rings typically involves mixed acid systems (HNO₃/H₂SO₄). For regioselective dinitration, sequential nitration at controlled temperatures (0–5°C for mononitration, 40–50°C for dinitration) is recommended. Steric and electronic effects from existing substituents (e.g., the 1-ethylpropylamino group) may require adjusting reaction times and stoichiometry. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) can improve yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

Methodological Answer: Use a combination of ¹H/¹³C NMR to identify substituent positions through coupling patterns and chemical shifts (e.g., nitro groups deshield adjacent protons). Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight. X-ray crystallography resolves ambiguities in regiochemistry, especially for nitro and amino group placement .

Q. What analytical techniques are suitable for assessing purity and detecting byproducts in this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates nitro-aromatic byproducts. Thin-layer chromatography (TLC) using silica gel and ethyl acetate/hexane eluents provides rapid purity checks. Elemental analysis (C, H, N) validates stoichiometric ratios, critical for confirming synthetic accuracy .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?

Methodological Answer: Contradictions often arise from tautomerism, rotameric forms, or solvent interactions. Perform variable-temperature NMR to observe dynamic processes. Use 2D NMR techniques (COSY, NOESY, HSQC) to assign proton-proton correlations and differentiate isomers. Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .

Q. What strategies mitigate decomposition during storage or handling of nitro-substituted benzoic acid derivatives?

Methodological Answer: Store the compound in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation. Avoid prolonged exposure to moisture by using desiccants. Monitor stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .

Q. How do steric and electronic effects of the 1-ethylpropylamino group influence reactivity in further functionalization (e.g., amidation or esterification)?

Methodological Answer: The bulky 1-ethylpropylamino group may hinder electrophilic substitution at the para position. Use protecting groups (e.g., Boc for amines) during reactions. Employ catalytic methods (e.g., Pd-mediated cross-coupling) for selective modifications. Computational modeling (e.g., Hirshfeld surface analysis) predicts steric constraints .

Q. How can computational methods predict the compound’s solubility and crystallinity for formulation in biological assays?

Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation in polar (water) and nonpolar (DMSO) solvents. Hansen solubility parameters estimate compatibility with excipients. Experimentally, use powder X-ray diffraction (PXRD) to assess crystallinity and thermal gravimetric analysis (TGA) for melting point determination .

Q. What experimental designs address discrepancies in reported biological activity (e.g., antimicrobial assays) for nitroaromatic compounds?

Methodological Answer: Control variables include microbial strain selection , inoculum size, and growth medium (e.g., Mueller-Hinton agar vs. broth). Validate results using minimum inhibitory concentration (MIC) assays in triplicate. Compare with structurally similar analogs (e.g., 3,5-dinitrobenzoic acid derivatives) to isolate substituent effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro-
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